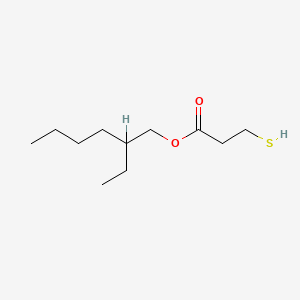

2-Ethylhexyl 3-mercaptopropionate

Overview

Description

2-Ethylhexyl 3-mercaptopropionate is a chemical compound with the molecular formula C11H22O2S. It is a clear, colorless to pale yellow liquid with a sweet, penetrating aroma. This compound is primarily used as a flavoring agent and has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) with no safety concerns at current levels of intake .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethylhexyl 3-mercaptopropionate can be synthesized through the esterification of 3-mercaptopropionic acid with 2-ethylhexanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation to obtain the desired product .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and advanced distillation techniques helps in achieving efficient production .

Chemical Reactions Analysis

Types of Reactions: 2-Ethylhexyl 3-mercaptopropionate undergoes various chemical reactions, including:

Oxidation: The thiol group (-SH) in the compound can be oxidized to form disulfides.

Substitution: The ester group can participate in nucleophilic substitution reactions.

Addition: The compound can undergo addition reactions with alkenes and alkynes.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.

Addition: Catalysts such as palladium or platinum are often used in addition reactions.

Major Products:

Oxidation: Disulfides and sulfoxides.

Substitution: Various substituted esters and amides.

Scientific Research Applications

Organic Synthesis

2-Ethylhexyl 3-mercaptopropionate serves as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds. It has been successfully utilized in coupling reactions to synthesize benzothiazoles, demonstrating high yields (up to 92%) when used as a surrogate for hydrogen sulfide .

Polymer Production

In the polymer industry, this compound acts as a chain transfer agent during polymerization processes. It influences the molecular weight and properties of polymers, contributing to the production of stable materials with enhanced performance characteristics. Its role as a stabilizer in resins and plastics is also notable, where it helps improve thermal stability and mechanical properties.

Biomedical Research

Research has explored the potential of this compound as a bioactive compound with antioxidant properties. Its ability to modify the redox state of cysteine residues in signaling proteins can influence cellular metabolism and gene expression, making it a candidate for drug delivery systems . The compound's interactions with enzymes highlight its importance in biochemical pathways.

Additive in Coatings and Adhesives

The compound is utilized in coatings and adhesives due to its stabilizing properties. It enhances adhesion strength and durability in various formulations, including paints and sealants .

Flame Retardants and Plasticizers

In addition to its role in polymers, this compound is investigated for use as a plasticizer and flame retardant in flexible polyvinyl chloride (PVC) products. Its incorporation improves fire resistance while maintaining flexibility .

Case Study 1: Polymer Stabilization

A study demonstrated that incorporating this compound into polyurethane formulations resulted in improved thermal stability compared to control samples without the additive. The polymer exhibited enhanced mechanical properties after exposure to elevated temperatures over extended periods.

Case Study 2: Antioxidant Activity

In biomedical research, experiments indicated that this compound could reduce oxidative stress markers in cellular models exposed to harmful agents. This suggests potential therapeutic applications in mitigating oxidative damage in biological systems.

Data Table: Comparison of Applications

| Application Area | Specific Use Case | Key Benefits |

|---|---|---|

| Organic Synthesis | Reagent for sulfur-containing compounds | High yield synthesis |

| Polymer Production | Chain transfer agent in polymers | Enhanced stability and performance |

| Biomedical Research | Antioxidant properties | Potential therapeutic applications |

| Coatings and Adhesives | Stabilizer for paints and sealants | Improved adhesion strength |

| Flame Retardants | Plasticizer for PVC | Enhanced fire resistance |

Mechanism of Action

The mechanism of action of 2-ethylhexyl 3-mercaptopropionate involves its thiol group, which can interact with various molecular targets. The thiol group can form disulfide bonds with cysteine residues in proteins, leading to changes in protein structure and function. This interaction can affect various cellular pathways, including those involved in oxidative stress and signal transduction .

Comparison with Similar Compounds

3-Mercaptopropionic acid: Similar structure but lacks the 2-ethylhexyl ester group.

2-Ethylhexyl thioglycolate: Contains a thiol group but has a different ester structure.

2-Ethylhexyl 3-mercaptopropanoate: Another ester derivative with similar properties.

Uniqueness: 2-Ethylhexyl 3-mercaptopropionate is unique due to its specific ester structure, which imparts distinct physical and chemical properties. Its ability to act as a flavoring agent and its applications in various fields make it a versatile compound .

Biological Activity

2-Ethylhexyl 3-mercaptopropionate (CAS No. 50448-95-8) is an organic compound featuring a thiol group, which contributes to its unique biological properties. This compound is derived from the esterification of 3-mercaptopropionic acid and 2-ethylhexanol, resulting in a colorless to pale yellow liquid with a characteristic odor. Its molecular formula is C₁₁H₂₂O₂S, and it has a molecular weight of 218.36 g/mol. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.

The biological activity of this compound is primarily attributed to its thiol group, which allows it to participate in various biochemical reactions:

- Thiol Reactivity : The thiol group can form covalent bonds with electrophiles, facilitating redox reactions and protein modifications.

- Stabilization of Reactive Groups : It acts as a thiol surrogate, stabilizing reactive thiol groups in biochemical assays and synthetic chemistry.

- Biodegradation : Studies have shown that compounds containing mercapto groups can undergo biodegradation, which is crucial for assessing their environmental impact .

Applications in Research

This compound has diverse applications across several scientific fields:

- Chemistry : It serves as a building block in polymer synthesis and other complex molecular constructions.

- Biology : The compound is utilized in the modification of biomolecules and the study of thiol-based redox reactions.

- Medicine : Investigated for potential use in drug delivery systems and self-healing materials due to its reactivity and versatility.

Toxicological Studies

Research into the toxicological effects of this compound has revealed significant findings:

- Acute Toxicity : Studies indicated that certain dibutyltin compounds containing this mercaptoester may lead to reproductive and developmental toxicity, as well as immunotoxic effects .

- Chronic Exposure Effects : Chronic exposure to related compounds has been associated with systemic health effects, particularly affecting the thymus gland .

Case Studies

Several studies have highlighted the biological activity and applications of this compound:

- Biodegradation Tests : A systematic investigation into the biodegradation of mercaptocarboxylic acids demonstrated that compounds like this compound can undergo significant transformation in standard biodegradability tests (OECD guidelines) using various inoculum sources .

- Pharmacokinetics Research : In a pharmacokinetic study involving formulations containing this compound, researchers observed enhanced stability and bioavailability compared to traditional formulations, suggesting its potential utility in medical applications .

Comparative Analysis

The following table summarizes key characteristics and findings related to this compound compared to similar compounds:

| Compound | Molecular Formula | Key Biological Activity | Toxicological Concerns |

|---|---|---|---|

| This compound | C₁₁H₂₂O₂S | Thiol reactivity; polymer synthesis | Reproductive toxicity |

| 3-Mercaptopropionic Acid | C₃H₆O₂S | Less versatile due to lack of alkyl chain | Limited data on toxicity |

| Trimethylolpropane Tris(3-Mercaptopropionate) | C₁₄H₂₈O₆S₃ | Used in polymer applications; similar reactivity | Potential for systemic effects |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying the purity and structural integrity of 2-ethylhexyl 3-mercaptopropionate in experimental settings?

- Methodological Answer : Gas chromatography (GC) with flame ionization detection is the primary method for purity assessment (>97% as per GC analysis in safety data sheets) . Nuclear magnetic resonance (NMR) spectroscopy is critical for structural confirmation, particularly for verifying esterification and thiol group integrity. For trace impurities, high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is advised. Ensure inert gas purging during sample preparation to prevent oxidation of the thiol group .

Q. What safety protocols should be prioritized when handling this compound in laboratory settings?

- Methodological Answer :

- Storage : Store under inert gas (e.g., nitrogen) to prevent oxidation .

- Toxicity : The no-observed-effect level (NOEL) in rats is 50 mg/kg/day (OECD Test Guideline 407), with stomach irritation observed at 100 mg/kg .

- Environmental Hazard : Classified as a marine pollutant with moderate aquatic toxicity (M-factor = 1 for acute/chronic toxicity) . Use secondary containment and avoid direct discharge into water systems.

Advanced Research Questions

Q. How can researchers resolve contradictions in biodegradation data for this compound and its derivatives?

- Methodological Answer :

- OECD 301 Tests : Evidence from OECD 301D (closed bottle test) and 301F (manometric respirometry) shows variable oxygen consumption rates (e.g., 15–55% ThOD for structurally similar esters), suggesting context-dependent biodegradability .

- Polymer Degradation : Poly(3-mercaptopropionate), a derivative, exhibits resistance to microbial degradation due to sulfur backbone stability, contrasting with monomeric forms .

- Experimental Design : Use isotopic labeling (e.g., C-tracing) in aerobic/anaerobic conditions to track mineralization pathways. Include positive controls (e.g., sodium acetate) to validate microbial activity .

Q. What enzymatic pathways are implicated in microbial catabolism of 3-mercaptopropionate derivatives, and how can they inform degradation studies?

- Methodological Answer :

- 3-Mercaptopropionate Dioxygenase : In Variovorax paradoxus, this enzyme oxidizes 3-mercaptopropionate to 3-sulfinopropionate, a key step in sulfur assimilation .

- Mutant Screening : Use Tn5 transposon mutagenesis to identify catabolic genes (e.g., acyl-CoA transferases) and monitor metabolite accumulation (e.g., 3-sulfinopropionate) via LC-MS .

- Substrate Specificity : Test homologs (e.g., cysteine dioxygenase) to determine enzymatic versatility across microbial strains .

Q. How does this compound function in polymer synthesis, and what are the challenges in optimizing its reactivity?

- Methodological Answer :

- Thiol-Ene Click Chemistry : The thiol group enables rapid, radical-mediated crosslinking with alkenes (e.g., acrylates) for synthesizing polythioesters. Use photoinitiators (e.g., Irgacure 2959) under UV light for controlled polymerization .

- Side Reactions : Thiol oxidation to disulfides can occur; mitigate via degassing and radical scavengers (e.g., TEMPO) .

- Mechanical Properties : Adjust monomer ratios (e.g., trimethylolpropane tris-mercaptopropionate) to modulate crosslink density and glass transition temperature () .

Q. What experimental strategies are effective in assessing the ecological impact of this compound in aquatic ecosystems?

- Methodological Answer :

- Microcosm Studies : Simulate freshwater/marine environments with sediment-water partitioning. Measure bioconcentration factors (BCF) in Daphnia magna (estimated BCF = 3.16 for analogs) .

- Trophic Transfer : Use stable isotope probing (SIP) to track bioaccumulation in algae (Synechococcus elongatus) and higher organisms .

- Chronic Toxicity : Conduct 21-day Ceriodaphnia dubia assays, focusing on reproductive endpoints and ROS generation linked to thiol reactivity .

Properties

IUPAC Name |

2-ethylhexyl 3-sulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O2S/c1-3-5-6-10(4-2)9-13-11(12)7-8-14/h10,14H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUODCTNNAKSRHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)CCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30866151 | |

| Record name | Propanoic acid, 3-mercapto-, 2-ethylhexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30866151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colourless to pale yellow liquid; Sweet penetrating aroma | |

| Record name | 2-Ethylhexyl 3-mercaptopropionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1916/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble or insoluble in water, Soluble (in ethanol) | |

| Record name | 2-Ethylhexyl 3-mercaptopropionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1916/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.964-0.970 (20°) | |

| Record name | 2-Ethylhexyl 3-mercaptopropionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1916/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

50448-95-8 | |

| Record name | 2-Ethylhexyl 3-mercaptopropionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50448-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethylhexyl 3-mercaptopropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050448958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 3-mercapto-, 2-ethylhexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanoic acid, 3-mercapto-, 2-ethylhexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30866151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylhexyl 3-mercaptopropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.428 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYLHEXYL 3-MERCAPTOPROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OW5186THXB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.